molecular formula C14H17NO2 B3325799 (S)-3-(Benzoyloxy)quinuclidine CAS No. 221671-41-6

(S)-3-(Benzoyloxy)quinuclidine

Cat. No.: B3325799
CAS No.: 221671-41-6
M. Wt: 231.29 g/mol
InChI Key: AHKAOMZZTQULDS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Benzoyloxy)quinuclidine is a chiral compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a nitrogen atom in the bridgehead position, making it a versatile scaffold in medicinal chemistry. The this compound compound is characterized by the presence of a benzoyloxy group attached to the quinuclidine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzoyloxy)quinuclidine typically involves the following steps:

    Starting Material: The synthesis begins with quinuclidine as the starting material.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques or asymmetric synthesis.

    Benzoylation: The key step involves the introduction of the benzoyloxy group. This can be achieved by reacting the quinuclidine with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzoyloxy)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoyloxy group or the quinuclidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyloxy group or the quinuclidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate receptor interactions.

    Medicine: It could be explored for its pharmacological properties, such as its potential as a drug candidate.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(Benzoyloxy)quinuclidine would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity. The benzoyloxy group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, which lacks the benzoyloxy group.

    ®-3-(Benzoyloxy)quinuclidine: The enantiomer of the compound.

    Other Quinuclidine Derivatives: Compounds with different substituents on the quinuclidine ring.

Uniqueness

(S)-3-(Benzoyloxy)quinuclidine is unique due to its specific stereochemistry and the presence of the benzoyloxy group, which can impart distinct chemical and biological properties compared to other quinuclidine derivatives.

Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAOMZZTQULDS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Benzoyloxy)quinuclidine
Reactant of Route 2
Reactant of Route 2
(S)-3-(Benzoyloxy)quinuclidine
Reactant of Route 3
Reactant of Route 3
(S)-3-(Benzoyloxy)quinuclidine
Reactant of Route 4
Reactant of Route 4
(S)-3-(Benzoyloxy)quinuclidine
Reactant of Route 5
Reactant of Route 5
(S)-3-(Benzoyloxy)quinuclidine
Reactant of Route 6
Reactant of Route 6
(S)-3-(Benzoyloxy)quinuclidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.